Methyl 4-tert-butylbenzoate CAS number 26537-19-9
Methyl 4-tert-butylbenzoate CAS number 26537-19-9
An In-depth Technical Guide to Methyl 4-tert-butylbenzoate (CAS 26537-19-9)
Introduction
Methyl 4-tert-butylbenzoate, with CAS registry number 26537-19-9, is an aromatic ester of significant interest in both academic research and industrial chemistry.[1][2] It is a clear, colorless to light yellow liquid at room temperature, characterized by the presence of a tert-butyl group and a methyl ester group attached to a benzene ring.[3][4][5] This compound serves as a critical organic synthesis intermediate, most notably in the production of personal care ingredients, polymers, and specialty chemicals.[6][7]
Its primary industrial application lies in its role as a key precursor to avobenzone, a widely used UVA filter in sunscreen products.[3][8][9] Beyond cosmetics, it functions as an alkyd resin modifier to enhance the physical properties of coatings and as an additive in PVC heat stabilizers and lubricants.[10][11] This guide provides a comprehensive technical overview for researchers and development professionals, covering its synthesis, characterization, applications, and handling, with an emphasis on the scientific principles underpinning its use.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. Methyl 4-tert-butylbenzoate is slightly soluble in water but miscible with common organic solvents like ethanol and ether.[3][5] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26537-19-9 | [3][8][12][13] |
| Molecular Formula | C₁₂H₁₆O₂ | [3][12][13][14] |
| Molecular Weight | 192.25 g/mol | [3][8][12] |
| Appearance | Clear, colorless to light yellow liquid | [3][4] |
| Boiling Point | 122-124 °C at 9 mmHg | [5][8][15] |
| Density | ~0.995 g/mL at 25 °C | [3][5][8] |
| Refractive Index (n20/D) | ~1.51 | [3][8][15] |
| Flash Point | >110 °C (>230 °F) | [3][15] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether | [3][5] |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; mol [ image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=97433&t=l" label="" ]; caption [label="Figure 1: Chemical Structure of Methyl 4-tert-butylbenzoate", fontsize=10, fontcolor="#202124"]; }
Synthesis and Purification
The synthesis of Methyl 4-tert-butylbenzoate can be achieved through several routes, with the most common laboratory-scale method being the Fischer esterification of 4-tert-butylbenzoic acid. Industrial production often utilizes the oxidation of p-tert-butyltoluene.[3][5][10]
Fischer Esterification: A Mechanistic Approach
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[16][17] The reaction's core principle involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the carbonyl carbon's electrophilicity.[17][18] The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[17]
Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[19] The most common and cost-effective strategy is to use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol.[16][19] An alternative is the removal of water as it forms, often accomplished using a Dean-Stark apparatus.[17][20]
Experimental Protocol: Fischer Esterification
The following is a representative, self-validating protocol for the synthesis of Methyl 4-tert-butylbenzoate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tert-butylbenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[16][20] The use of excess methanol serves as both reactant and solvent, driving the equilibrium forward.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[20] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup and Isolation:
-
Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[20]
-
Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally, brine.[20] The bicarbonate wash is crucial as it neutralizes the sulfuric acid catalyst and removes any unreacted 4-tert-butylbenzoic acid by converting it to its water-soluble sodium salt.
-
Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.[20]
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure ester as a colorless liquid.[8]
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Data | Source(s) |
| ¹H NMR | δ ~7.9 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~1.3 (s, 9H, -C(CH₃)₃) | [21] |
| ¹³C NMR | Signals expected for ester carbonyl (~167 ppm), aromatic carbons (4 signals), methyl ester carbon (~52 ppm), and tert-butyl carbons (quaternary and methyl). | - |
| IR (Infrared) | Strong C=O stretch (~1720 cm⁻¹), C-O stretches (~1280, 1110 cm⁻¹), C-H stretches (~2960 cm⁻¹). | - |
| MS (Mass Spec) | M⁺ at m/z = 192. Molecular ion peak and a prominent fragment at m/z = 177 [M-CH₃]⁺. | [22][23] |
Applications in Research and Industry
Methyl 4-tert-butylbenzoate's structure makes it a valuable building block for more complex molecules.[7]
Precursor to Avobenzone
The most significant application is in the synthesis of Avobenzone (Butyl Methoxydibenzoylmethane), a primary component of many commercial sunscreens due to its ability to absorb a wide range of UVA rays.[3][9] The synthesis involves a base-catalyzed Claisen condensation reaction between Methyl 4-tert-butylbenzoate and 4-methoxyacetophenone.[8][9] This reaction underscores the ester's utility in forming carbon-carbon bonds to construct complex molecular frameworks.
Other Industrial Uses
-
Polymer and Resin Modification: It is used as a modifier for alkyd resins, improving properties such as luster, color, and drying speed.[10][11] It also acts as a heat stabilizer for PVC and a nucleating agent for polypropylene (PP).[7][10]
-
Lubricants: Its derivatives can be used as additives in cutting oils and lubricants to enhance performance and provide rust prevention.[3][11]
-
Organic Intermediates: It serves as a starting material for various other organic compounds, such as tris(4-tert-butylphenyl)methyl chloride.[8][9]
Safety and Handling
Methyl 4-tert-butylbenzoate is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][8] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[4][24] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[24] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4][24]
Conclusion
Methyl 4-tert-butylbenzoate is a versatile and economically important chemical intermediate. Its straightforward synthesis via methods like the Fischer esterification, combined with its specific reactivity, makes it a cornerstone for producing high-value products, particularly in the personal care and polymer industries. A solid grasp of its chemical properties, synthesis protocols, and handling requirements is essential for its safe and effective use in both research and industrial applications.
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